3-[2-(dimethylamino)ethyl]-1,3-oxazolidin-2-one
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Overview
Description
3-[2-(dimethylamino)ethyl]-1,3-oxazolidin-2-one is a chemical compound with a unique structure that combines an oxazolidinone ring with a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(dimethylamino)ethyl]-1,3-oxazolidin-2-one can be achieved through several methods:
Reaction of sodium dimethylaminoethanol with sulfur trioxide or chlorosulfonic acid: This method involves the reaction of sodium dimethylaminoethanol with sulfur trioxide or chlorosulfonic acid to form the desired compound.
Reaction of trimethylamine with dichloroethyl ether or dimethylaminoethoxyethyl ether: This method involves the reaction of trimethylamine with dichloroethyl ether or dimethylaminoethoxyethyl ether.
One-step synthesis using dimethylamine and monoethylene glycol under a solid catalyst: This method involves the reaction of dimethylamine with monoethylene glycol in the presence of a solid catalyst.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(dimethylamino)ethyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring into other functional groups.
Substitution: The dimethylaminoethyl side chain can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce various substituted oxazolidinones.
Scientific Research Applications
3-[2-(dimethylamino)ethyl]-1,3-oxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(dimethylamino)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
Bis(2-dimethylaminoethyl) ether: This compound has a similar structure but lacks the oxazolidinone ring.
Dimethyltryptamine: Although structurally different, it shares the dimethylaminoethyl side chain.
Poly(2-(dimethylamino)ethyl methacrylate): This polymer contains the dimethylaminoethyl group and is used in various applications.
Uniqueness
3-[2-(dimethylamino)ethyl]-1,3-oxazolidin-2-one is unique due to the presence of the oxazolidinone ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
2022861-78-3 |
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Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-8(2)3-4-9-5-6-11-7(9)10/h3-6H2,1-2H3 |
InChI Key |
NPGPCJYTZDFMNR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1CCOC1=O |
Purity |
95 |
Origin of Product |
United States |
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